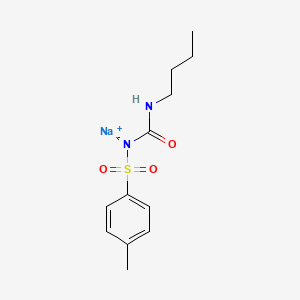

Tolbutamide sodium

Descripción general

Descripción

Tolbutamide sodio, estéril, es un compuesto de la clase de las sulfonilureas que se utiliza principalmente como agente antihiperglucémico oralEste compuesto funciona estimulando la liberación de insulina de las células beta pancreáticas, lo que reduce los niveles de glucosa en sangre .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El tolbutamide sodio se sintetiza a través de una serie de reacciones químicas. La ruta sintética principal implica la reacción del cloruro de p-toluensulfonilo con butilamina para formar N-butil-p-toluensulfonamida. Este intermedio luego se hace reaccionar con fosgeno para producir N-butil-N’-p-toluensulfonilurea, que es el ingrediente activo tolbutamide. El paso final implica la conversión del tolbutamide a su forma de sal de sodio mediante la reacción con hidróxido de sodio .

Métodos de Producción Industrial: En entornos industriales, la producción de tolbutamide sodio implica la síntesis química a gran escala en condiciones controladas. El proceso incluye el uso de reactivos y disolventes de alta pureza, control preciso de la temperatura y protocolos estrictos de aseguramiento de la calidad para garantizar la esterilidad y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Tolbutamide sodio experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El tolbutamide sodio puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados de ácido carboxílico.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que resulta en la formación de derivados de alcohol.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en tolbutamide sodio con otros grupos, a menudo utilizando reactivos como halógenos o agentes alquilantes

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y varios derivados sustituidos de tolbutamide sodio .

Aplicaciones Científicas De Investigación

Clinical Applications

- Management of Type 2 Diabetes Mellitus:

- Intravenous Administration:

- Electrolyte Regulation:

Table 1: Comparison of Sulfonylureas

| Sulfonylurea | Mechanism of Action | Duration of Action | Common Side Effects |

|---|---|---|---|

| Tolbutamide | Stimulates insulin release | Short (6-12 hours) | Hypoglycemia, weight gain |

| Glipizide | Stimulates insulin release | Intermediate (10-24 hours) | Hypoglycemia, dizziness |

| Glyburide | Stimulates insulin release | Long (24 hours) | Hypoglycemia, weight gain |

Table 2: Case Studies on Intravenous Tolbutamide

Case Studies

-

Unger & Madison (1958):

This study compared the effects of intravenously administered sodium tolbutamide between mild diabetic and non-diabetic subjects. Results indicated a marked decrease in blood glucose levels among diabetic patients, showcasing the drug's efficacy in acute glycemic control . -

Mirsky et al. (1956):

In patients with hyperinsulinism, intravenous tolbutamide led to biphasic fluctuations in blood sugar levels. This finding highlights the need for careful monitoring when using tolbutamide in patients with complex metabolic conditions .

Mecanismo De Acción

Tolbutamide sodio ejerce sus efectos estimulando la liberación de insulina de las células beta pancreáticas. Esta acción está mediada por la unión del tolbutamide al receptor de sulfonilurea en las células beta, lo que lleva al cierre de los canales de potasio. El cierre de estos canales da como resultado la despolarización de la membrana celular y la posterior apertura de los canales de calcio. La entrada de iones calcio desencadena la exocitosis de gránulos que contienen insulina, lo que aumenta la secreción de insulina y reduce los niveles de glucosa en sangre .

Comparación Con Compuestos Similares

Compuestos Similares: Tolbutamide sodio es estructural y funcionalmente similar a otros compuestos de sulfonilurea como acetohexamide, clorpropamide y tolazamide .

Comparación:

Acetohexamide: Similar al tolbutamide, el acetohexamide se utiliza para tratar la diabetes mellitus tipo 2. acetohexamide tiene una duración de acción más larga y se metaboliza a un metabolito activo.

Clorpropamide: Clorpropamide tiene una vida media más larga en comparación con el tolbutamide, lo que lo hace adecuado para la dosificación una vez al día. tiene un mayor riesgo de causar hipoglucemia.

Tolazamide: Tolazamide es similar en acción al tolbutamide pero tiene un inicio más lento y una duración de acción más prolongada

Tolbutamide sodio es único en su duración de acción relativamente corta, lo que lo hace adecuado para su uso en pacientes de edad avanzada y aquellos con un mayor riesgo de hipoglucemia .

Actividad Biológica

Tolbutamide sodium is a sulfonylurea compound primarily used as an oral antihyperglycemic agent for the management of non-insulin-dependent diabetes mellitus (NIDDM). Its biological activity is characterized by its ability to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. This article explores the mechanisms, effects, and clinical implications of this compound's biological activity, supported by data tables and relevant case studies.

This compound functions by binding to ATP-sensitive potassium (K) channels on pancreatic β-cells. This binding leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent calcium influx that stimulates insulin release. The following table summarizes the key mechanisms involved:

| Mechanism | Description |

|---|---|

| K Channel Inhibition | Closure of ATP-sensitive K channels leads to membrane depolarization. |

| Calcium Influx | Depolarization triggers voltage-gated calcium channels to open, increasing intracellular calcium levels. |

| Insulin Secretion | Elevated calcium levels promote the exocytosis of insulin granules from β-cells. |

Biological Effects

The biological effects of this compound extend beyond insulin secretion. It also influences water-sodium balance and electrolyte regulation, which are critical in diabetic patients. Research indicates that tolbutamide can exhibit water-retaining properties, differentiating it from other sulfonylureas that may have diuretic effects .

Key Findings:

- Apoptosis Induction : this compound has been shown to induce apoptosis in pancreatic β-cells in a calcium-dependent manner, which may have implications for long-term use and potential side effects .

- Electrolyte Regulation : It affects serum electrolyte levels, particularly sodium and potassium, which is essential for managing diabetes-related complications .

Clinical Studies and Case Reports

Several clinical studies have highlighted the effectiveness and safety profile of this compound in diabetic patients.

- Study on Efficacy : A study demonstrated that effective blood levels of tolbutamide were achieved within 10 minutes post-administration, significantly lowering blood glucose levels within 20 minutes .

- Long-term Effects : Longitudinal studies indicate that while tolbutamide effectively manages blood glucose levels, it is associated with weight gain and a risk of hypoglycemia, particularly in vulnerable populations such as the elderly .

Adverse Effects

While this compound is effective for glycemic control, it is associated with several adverse effects:

Propiedades

Número CAS |

473-41-6 |

|---|---|

Fórmula molecular |

C12H18N2NaO3S |

Peso molecular |

293.34 g/mol |

Nombre IUPAC |

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide |

InChI |

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15); |

Clave InChI |

PJBDAJOVTMHXOQ-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] |

SMILES isomérico |

CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |

SMILES canónico |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na] |

Key on ui other cas no. |

473-41-6 |

Sinónimos |

sodium (butylcarbamoyl)(tosyl)amide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for tolbutamide sodium?

A1: this compound is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []

Q2: How does the insulin secretory response to this compound differ from that of linogliride fumarate?

A2: While both this compound and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] this compound elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, this compound can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []

Q3: Can metabolic inhibitors influence the insulin secretory effects of this compound?

A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []

Q4: Are there any known extra-pancreatic effects of this compound?

A4: Some studies suggest that this compound may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that this compound might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.

Q5: Does prolonged treatment with this compound impact pancreatic islets in rodents?

A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of this compound for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []

Q6: Can this compound administration influence the blood glucose response to a high carbohydrate diet?

A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to this compound. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, this compound administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.